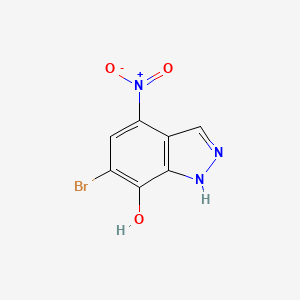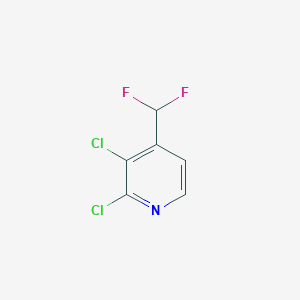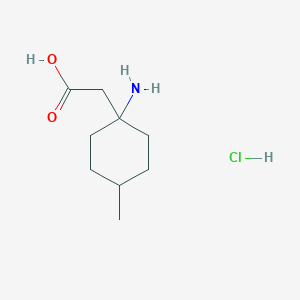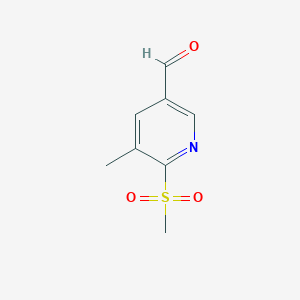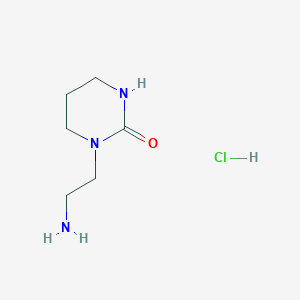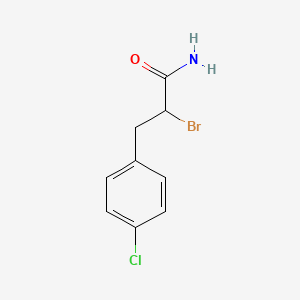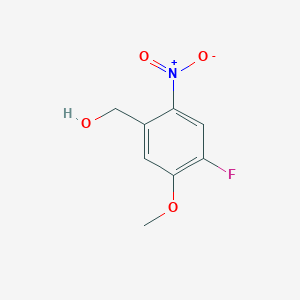![molecular formula C15H18FN3O B1448416 3-[1-(2-フルオロフェニル)-3,5-ジメチル-1H-ピラゾール-4-イル]モルホリン CAS No. 1461707-34-5](/img/structure/B1448416.png)
3-[1-(2-フルオロフェニル)-3,5-ジメチル-1H-ピラゾール-4-イル]モルホリン
説明
“3-[1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine” is a chemical compound with the molecular formula C15H18FN3O and a molecular weight of 275.32 . It’s a research-use-only product .
Molecular Structure Analysis
The molecular structure of “3-[1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine” consists of a morpholine ring attached to a 1H-pyrazol ring via a carbon atom. The 1H-pyrazol ring is further substituted with a 2-fluorophenyl group and two methyl groups .科学的研究の応用
薬理学的研究
この化合物は、その構造の複雑さから、様々な生物学的標的に作用する可能性があります。 インドール誘導体は、いくつかの構造的類似性を共有しており、抗ウイルス、抗炎症、および抗癌などの幅広い薬理学的活性が知られています 。この化合物のモルホリン環は、そのバイオアベイラビリティを向上させ、薬物開発のための貴重な候補となり得ます。
抗ウイルス剤開発
インドール誘導体は、特にインフルエンザAおよびコクサッキーB4ウイルスに対して抗ウイルス活性を示すことが報告されています 。この化合物のフルオロフェニル基は、ウイルス複製を阻害する可能性を探求することができ、新規抗ウイルス薬の開発に貢献します。
抗炎症アプリケーション
インドール誘導体の抗炎症作用は、新規抗炎症薬の設計に活用できます。 この化合物の複数の受容体に高親和性で結合する能力は、炎症性疾患に対する標的治療薬の開発につながる可能性があります .
癌治療
インドールおよびピラゾール骨格を持つ化合物は、細胞増殖および生存経路を阻害する能力により、癌治療において有望視されています。 この化合物の腫瘍学における特定の用途に関する研究は、標的癌治療に関する新たな知見をもたらす可能性があります .
農業化学
インドール誘導体は、植物の成長と発達に影響を与えることが知られています。 この化合物が植物に及ぼす影響を調査することで、新たな植物成長調節物質や、害虫や病害に対する保護剤を発見できる可能性があります .
作用機序
Target of Action
Similar compounds with pyrazole and morpholine structures have been found to interact with various biological targets .
Mode of Action
Compounds with similar structures have been found to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound .
Result of Action
Compounds with similar structures have been found to have a variety of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
生化学分析
Biochemical Properties
3-[1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, 3-[1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine interacts with reactive oxygen species (ROS), potentially influencing oxidative stress pathways .
Cellular Effects
The effects of 3-[1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, the compound can modulate signaling pathways related to neurotransmitter release and synaptic plasticity . Furthermore, it can alter gene expression profiles, leading to changes in protein synthesis and cellular function . The compound also affects cellular metabolism by interacting with metabolic enzymes and altering metabolic flux .
Molecular Mechanism
At the molecular level, 3-[1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine exerts its effects through several mechanisms. It binds to specific biomolecules, such as acetylcholinesterase, leading to enzyme inhibition . This binding interaction is crucial for its role in modulating neurotransmission. Additionally, the compound can activate or inhibit other enzymes, influencing various biochemical pathways . Changes in gene expression induced by 3-[1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine further contribute to its molecular effects .
Temporal Effects in Laboratory Settings
The temporal effects of 3-[1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors influencing its long-term effects on cellular function. In vitro studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to 3-[1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-[1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced neurotransmission and improved cognitive function . At higher doses, toxic or adverse effects can occur, including neurotoxicity and oxidative stress . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
3-[1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound can affect metabolic flux, leading to changes in metabolite levels and overall metabolic activity . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs .
Transport and Distribution
The transport and distribution of 3-[1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence its localization and accumulation within different tissues, affecting its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 3-[1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects .
特性
IUPAC Name |
3-[1-(2-fluorophenyl)-3,5-dimethylpyrazol-4-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O/c1-10-15(13-9-20-8-7-17-13)11(2)19(18-10)14-6-4-3-5-12(14)16/h3-6,13,17H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBIDYJPADLQEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2F)C)C3COCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461707-34-5 | |
| Record name | 3-[1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Dimethylamino)methylene]-6-fluoroindan-1-one](/img/structure/B1448333.png)
![7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1448334.png)
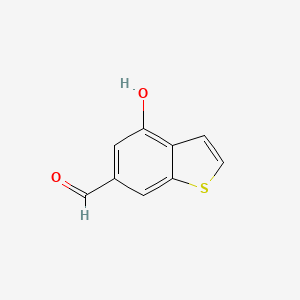

![{2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B1448340.png)
![2-[(4-Ethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1448344.png)
